molecular formula C15H8Cl3NO B13758508 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole

5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole

Cat. No.: B13758508
M. Wt: 324.6 g/mol
InChI Key: ZNWHRRGSLIYLOQ-VZUCSPMQSA-N
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Description

5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole is a synthetic organic compound with the molecular formula C15H8Cl3NO It belongs to the class of oxindoles, which are characterized by a fused indole and lactam ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole typically involves the condensation of 5-chlorooxindole with 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted oxindoles.

Scientific Research Applications

5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorooxindole: A precursor in the synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole.

    3,4-Dichlorobenzaldehyde: Another precursor used in the synthesis.

    Other Substituted Oxindoles: Compounds with similar structures but different substituents, such as 5-bromo-3-(3,4-dichlorobenzylidene)-oxindole.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H8Cl3NO

Molecular Weight

324.6 g/mol

IUPAC Name

(3E)-5-chloro-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H8Cl3NO/c16-9-2-4-14-10(7-9)11(15(20)19-14)5-8-1-3-12(17)13(18)6-8/h1-7H,(H,19,20)/b11-5+

InChI Key

ZNWHRRGSLIYLOQ-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl

Origin of Product

United States

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